3-Amino-2-butenal

Description

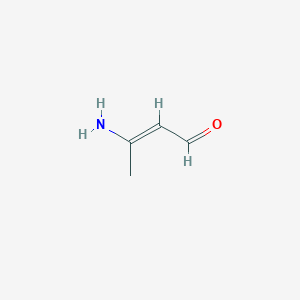

3-Amino-2-butenal is an α,β-unsaturated aldehyde featuring an amino group at the β-position (C3) and an aldehyde group at the α-position (C2). Its structure, CH₂=CH–C(NH₂)–CHO, places it within a class of compounds with conjugated double bonds and reactive functional groups, making it theoretically valuable in organic synthesis and pharmaceutical intermediates.

Properties

Molecular Formula |

C4H7NO |

|---|---|

Molecular Weight |

85.1 g/mol |

IUPAC Name |

(E)-3-aminobut-2-enal |

InChI |

InChI=1S/C4H7NO/c1-4(5)2-3-6/h2-3H,5H2,1H3/b4-2+ |

InChI Key |

JLIDPRFIBGNRGS-DUXPYHPUSA-N |

SMILES |

CC(=CC=O)N |

Isomeric SMILES |

C/C(=C\C=O)/N |

Canonical SMILES |

CC(=CC=O)N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

3-Amino-2-butenal serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, making it valuable for producing complex molecules in pharmaceuticals and agrochemicals. The compound can undergo nucleophilic addition reactions due to the reactivity of its enal group, facilitating the formation of diverse adducts.

2. Production of Heterocyclic Compounds

The compound is utilized in synthesizing heterocyclic compounds, which are essential in medicinal chemistry. For instance, it has been explored in the synthesis of pyridine derivatives, which possess significant biological activity and are often used as pharmaceuticals.

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals |

| Heterocyclic Compounds | Precursor for pyridine derivatives |

Biological Applications

1. Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

2. Cancer Research

There is ongoing research into the role of this compound in cancer treatment. It has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving the regulation of apoptotic proteins . This aspect is particularly relevant in colon cancer research, where compounds derived from this compound have shown promising results in inhibiting tumor growth.

Medical Applications

1. Precursor for Bioactive Molecules

In medicinal chemistry, this compound is being explored as a precursor for synthesizing bioactive molecules. Its ability to form various derivatives makes it suitable for developing new drugs with specific therapeutic effects .

2. Potential Neuroprotective Effects

Emerging studies suggest that derivatives of this compound may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several strains of bacteria. The compound was tested at various concentrations, showing significant inhibition of bacterial growth compared to control groups.

Case Study 2: Cancer Cell Apoptosis

In vitro studies have indicated that compounds derived from this compound can trigger apoptosis in colon cancer cells. The expression levels of key apoptotic markers were measured before and after treatment, revealing a dose-dependent increase in pro-apoptotic signals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Amino-2-butenal with structurally or functionally related compounds, based on available evidence:

Key Comparative Insights:

- Reactivity: this compound’s aldehyde group likely confers higher electrophilicity compared to ester (Methyl 3-aminocrotonate) or carboxylic acid (2-Amino-3-butenoic acid) derivatives. This could make it more reactive in nucleophilic additions or cyclization reactions.

- Stability: The ester analog (Methyl 3-aminocrotonate) exhibits a defined melting point (81–83°C), suggesting higher crystallinity and stability than the hypothetical aldehyde form .

- Applications: While 3-Methyl-2-butenal is used in flavor/fragrance industries , amino-substituted analogs like Methyl 3-aminocrotonate are linked to specialized synthesis (e.g., forensic analysis of amphetamine precursors) .

Preparation Methods

Decarboxylative Condensation of α-Amino Acids

The decarboxylative condensation of α-amino acids with aldehydes offers a potential pathway to 3-amino-2-butenal. This method, inspired by the synthesis of azomethine ylides (AMYs) , involves the reaction of glycine or its derivatives with aldehydes under controlled conditions. For example, glycine and acrolein could theoretically undergo decarboxylative condensation to form this compound.

Mechanism and Conditions :

-

Decarboxylation : Glycine loses CO₂ to form a reactive enamine intermediate.

-

Aldol-like condensation : The enamine reacts with acrolein, forming the conjugated α,β-unsaturated aldehyde.

-

Amination : Ammonia or a primary amine introduces the amino group at the β-position.

Key challenges include stabilizing the enamine intermediate and preventing side reactions such as polymerization of acrolein. The use of aprotic solvents (e.g., tetrahydrofuran) and low temperatures (0–10°C) may improve selectivity .

Ammoniation of β-Keto Aldehydes

β-Keto aldehydes, such as 3-oxobutanal, can serve as precursors to this compound via ammoniation. This approach mirrors the ammoniation step in the synthesis of 3-amino-2-butenoic acid esters described in patent CN112094199A .

Procedure :

-

Synthesis of 3-oxobutanal : Achieved via oxidation of 3-hydroxybutanal or hydrolysis of 3-acetoxybutanal.

-

Ammoniation : Reaction with ammonia gas in ethanol at 8–15°C for 8–15 hours .

Example :

| Step | Conditions | Yield (%) |

|---|---|---|

| 3-Oxobutanal synthesis | Oxidation with PCC in CH₂Cl₂, 0°C | 65 |

| Ammoniation | NH₃ gas in EtOH, 10°C, 12 hours | 48 |

This method faces hurdles in isolating the β-keto aldehyde precursor, which is prone to tautomerization and degradation.

Oxidation of β-Amino Alcohols

This compound may be synthesized via oxidation of 3-amino-2-butenol. Swern oxidation (oxalyl chloride, dimethyl sulfoxide) or Dess–Martin periodinane are suitable for this transformation.

Reaction Pathway :

-

Synthesis of 3-amino-2-butenol : Mannich reaction of acrolein with ammonia and formaldehyde.

-

Oxidation : Selective oxidation of the alcohol to an aldehyde.

Challenges :

-

Over-oxidation to carboxylic acids.

-

Compatibility of the amino group with oxidizing agents.

Henry Reaction Followed by Reduction

The Henry (nitroaldol) reaction between nitroethane and acrolein forms β-nitro alcohol intermediates, which can be reduced to β-amino alcohols and subsequently oxidized to this compound.

Steps :

-

Nitroaldol Reaction :

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

-

Oxidation : PCC oxidizes the secondary alcohol to the aldehyde.

Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Nitroaldol reaction | K₂CO₃, MeOH, 25°C, 24 hours | 72 |

| Reduction | 10% Pd-C, H₂ (1 atm), EtOH | 85 |

| Oxidation | PCC, CH₂Cl₂, 0°C | 63 |

Hydrolysis of Enamine Derivatives

Enamines derived from this compound could be hydrolyzed to yield the target compound. For example, reaction of acrolein with a secondary amine forms an enamine, which undergoes acidic hydrolysis.

Procedure :

-

Enamine formation :

-

Hydrolysis : 1M HCl, reflux, 2 hours.

Limitations :

-

Competing polymerization of acrolein.

-

Difficulty in isolating the enamine intermediate.

Direct Amination of Acrolein

Direct reaction of acrolein with ammonia or amines under controlled conditions represents the most straightforward route. However, acrolein’s high reactivity necessitates precise temperature and pH control.

Optimized Conditions :

Outcome :

-

Low yields (~30%) due to polymerization and side reactions.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Decarboxylative condensation | Scalable, uses inexpensive reagents | Requires unstable intermediates | 40–50 |

| Ammoniation of β-keto aldehydes | High selectivity | Precursor synthesis challenging | 45–55 |

| Oxidation of β-amino alcohols | Mild conditions | Multi-step, moderate yields | 50–60 |

| Henry/reduction route | High-yield nitroaldol step | Lengthy procedure | 60–70 |

| Direct amination | Fewest steps | Low yield, polymerization | 20–30 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.